

# 2-Ethylhexanal chemical properties and structure

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## Compound of Interest

Compound Name: **2-Ethylhexanal**

Cat. No.: **B089479**

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An In-depth Technical Guide to **2-Ethylhexanal**: Chemical Properties and Structure

## Introduction

**2-Ethylhexanal** is an organic compound that serves as a significant intermediate in the chemical industry.<sup>[1]</sup> With the chemical formula C<sub>8</sub>H<sub>16</sub>O, this colorless liquid is primarily used in the synthesis of 2-ethylhexanoic acid and 2-ethylhexanol, which are precursors to plasticizers and other commercially important chemicals.<sup>[1]</sup> This document provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of **2-Ethylhexanal**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Identification

**2-Ethylhexanal** is a chiral, saturated fatty aldehyde.<sup>[1][2]</sup> It is structurally defined as a heptane molecule where a hydrogen at the 3-position is substituted by a formyl group.<sup>[2]</sup> While it exists as a racemic mixture in most applications, its specific enantiomers, such as (2R)-**2-ethylhexanal**, are also recognized.<sup>[1][3]</sup>

Identifier	Value
IUPAC Name	2-Ethylhexanal[1][2]
Synonyms	2-Ethylcaproaldehyde, 2-Ethylhexaldehyde, 3-Formylheptane[2][4]
CAS Number	123-05-7[1][4]
Molecular Formula	C8H16O[1][2][4]
SMILES	CCCC(CC)C=O[1][2][5]
InChI Key	LGYNIFWIKSEESD-UHFFFAOYSA-N[1][5]

## Physicochemical Properties

**2-Ethylhexanal** is a colorless to pale yellow liquid with a characteristic mild odor.[2][6][7] It is slightly soluble in water but miscible with most organic solvents.[6][7]

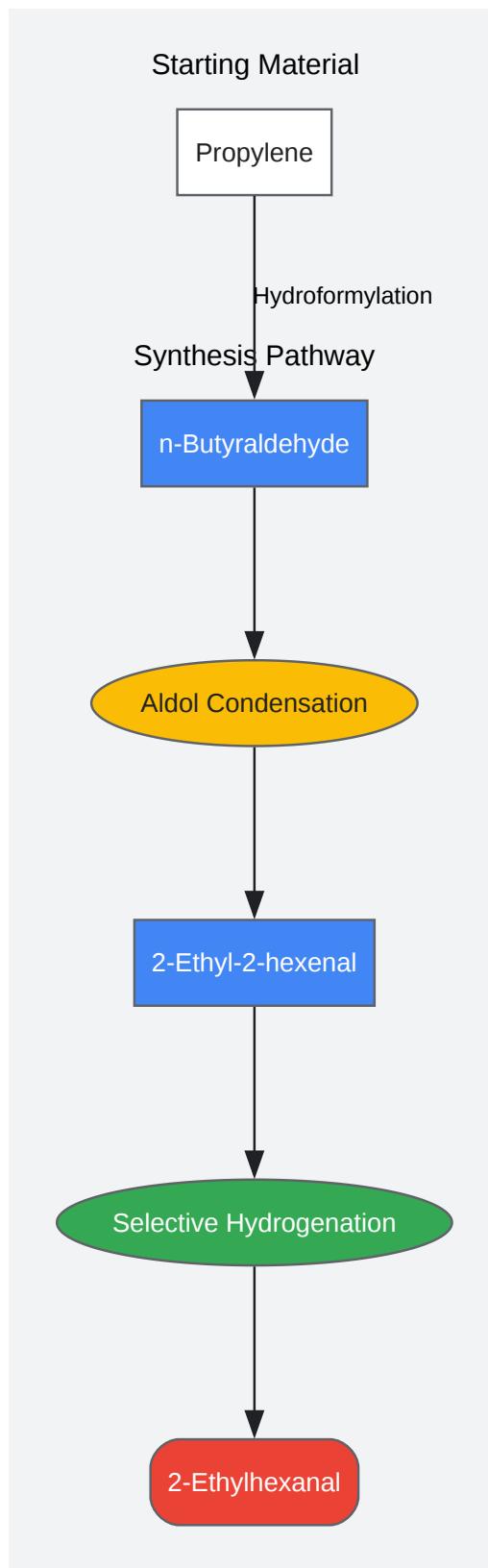
Property	Value
Molecular Weight	128.21 g/mol [1][2][3]
Appearance	Colorless liquid[1][2][7]
Density	0.820 - 0.822 g/cm <sup>3</sup> at 25 °C[1][5][7]
Melting Point	< -60 °C[1]
Boiling Point	163 °C[1]
Flash Point	44 °C (closed cup)[5]
Refractive Index (n <sub>20/D</sub> )	1.415 - 1.416[1][5][7]

## Synthesis of 2-Ethylhexanal

The industrial production of **2-Ethylhexanal** is primarily achieved through a two-step process starting from n-butyraldehyde.[1] A more direct, single-step synthesis has also been developed.

- Aldol Condensation: Two molecules of n-butyraldehyde undergo an aldol condensation reaction to form the intermediate, 2-ethyl-2-hexenal.[1][8]
- Selective Hydrogenation: The carbon-carbon double bond of 2-ethyl-2-hexenal is then selectively hydrogenated to yield **2-Ethylhexanal**.[1][9]

Recent advancements have focused on integrating the aldol condensation and selective hydrogenation steps over a bifunctional catalyst, such as palladium on a titania support, allowing for the direct synthesis of **2-Ethylhexanal** from n-butyraldehyde in a single reactor.[10][11]



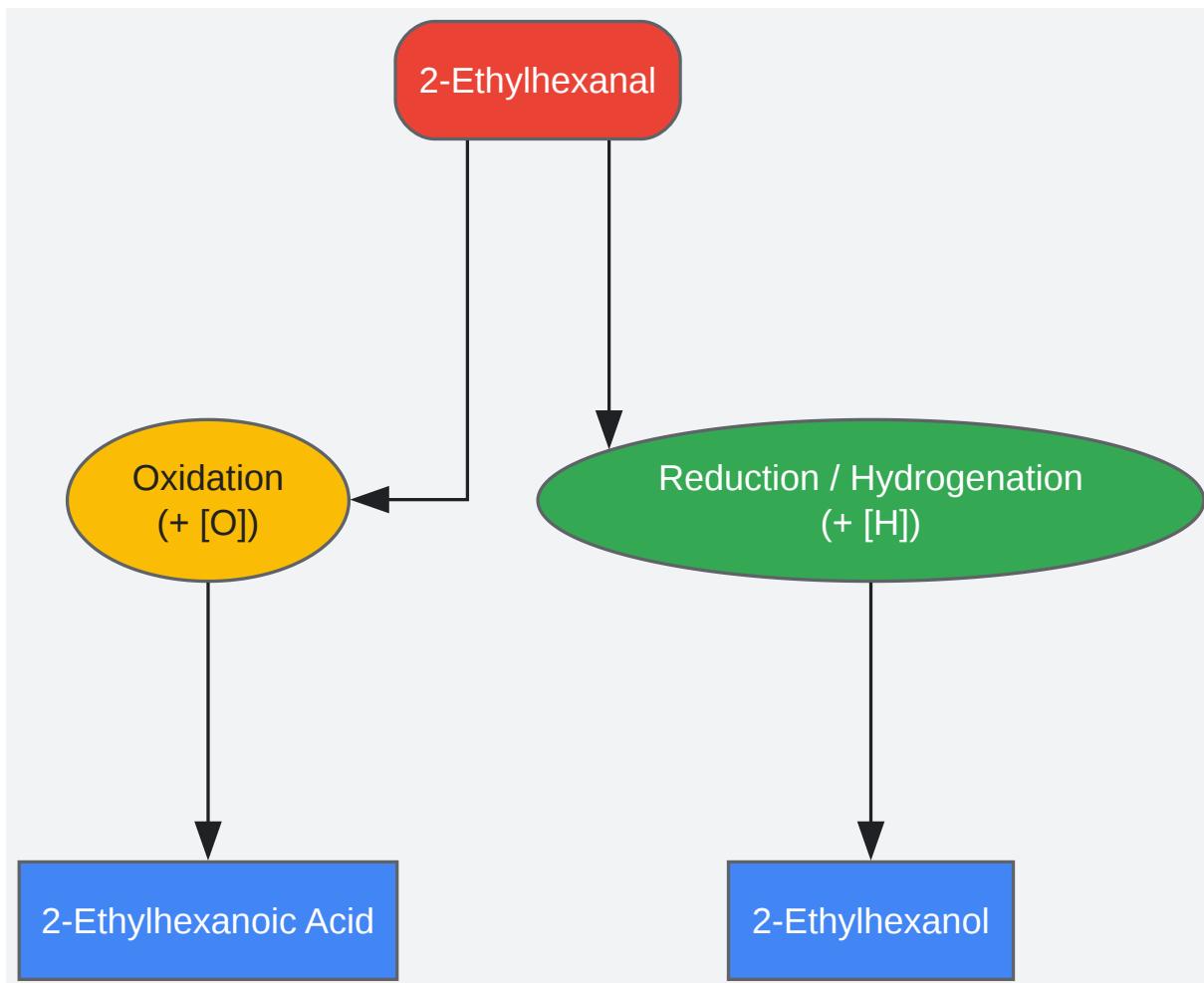
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Industrial synthesis pathway of **2-Ethylhexanal**.

## Key Reactions

**2-Ethylhexanal**, as an aldehyde, undergoes typical reactions such as oxidation and reduction. These reactions are crucial for producing its commercially valuable derivatives.

- Oxidation to 2-Ethylhexanoic Acid: **2-Ethylhexanal** is readily oxidized to form 2-ethylhexanoic acid.[12] This can be achieved using various oxidizing agents, with recent methods employing N-hydroxyphthalimide (NHPI) as a catalyst with oxygen for an efficient and green synthesis.[12][13]
- Reduction to 2-Ethylhexanol: The hydrogenation of **2-Ethylhexanal** reduces the aldehyde group to a primary alcohol, yielding 2-ethylhexanol.[1] This process typically follows the hydrogenation of 2-ethyl-2-hexenal, where the carbonyl group is reduced after the double bond.[14]



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Key reactions of **2-Ethylhexanal**.

## Experimental Protocols

### Synthesis: Two-Step Oxidation of 2-Ethylhexanol

This laboratory-scale synthesis involves the oxidation of the corresponding alcohol, which offers milder reaction conditions compared to industrial processes.[\[15\]](#)

Objective: To synthesize **2-Ethylhexanal** by oxidizing 2-ethylhexanol.

Materials:

- 2-Ethylhexanol
- Anhydrous dichloromethane (DCM)
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (Nitrogen or Argon)

#### Procedure (Swern Oxidation):

- Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer, all under an inert nitrogen atmosphere.
- Oxidant Preparation: Cool the flask to  $-78\text{ }^\circ\text{C}$  (a dry ice/acetone bath). Add anhydrous DCM, followed by the slow, dropwise addition of oxalyl chloride.
- Alcohol Addition: A solution of 2-ethylhexanol in DCM is added dropwise to the activated DMSO solution, maintaining the temperature below  $-60\text{ }^\circ\text{C}$ .
- Quenching: After the addition is complete, the reaction is stirred for a specified time before triethylamine (TEA) is added to quench the reaction.
- Work-up: The reaction mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with dilute HCl, saturated  $\text{NaHCO}_3$  solution, and brine.
- Purification: The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure to yield crude **2-Ethylhexanal**. Further purification can be achieved by distillation.[\[15\]](#)

# Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and powerful technique for the identification and quantification of volatile compounds like **2-Ethylhexanal**.[\[16\]](#)

Objective: To identify and quantify **2-Ethylhexanal** in a sample mixture.

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- A suitable capillary column (e.g., DB-WAXetr).[\[13\]](#)

Procedure:

- Sample Preparation: Accurately weigh a sample of the reaction mixture. Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.[\[16\]](#)
- GC Conditions:
  - Injector Temperature: 250 °C[\[13\]](#)
  - Carrier Gas: Helium[\[13\]](#)
  - Oven Temperature Program: Start at 50 °C, ramp at 3 °C/min to 65 °C, then 5 °C/min to 120 °C, and finally 15 °C/min to 200 °C, holding for 15 minutes.[\[13\]](#)
  - Detector Temperature (FID): 270 °C[\[13\]](#)
- Data Analysis:
  - Identify the **2-Ethylhexanal** peak in the chromatogram based on its retention time, which is determined by running a pure standard under the same conditions.
  - If using MS, confirm the peak's identity by comparing its mass spectrum with a reference library spectrum.[\[16\]](#)

- Quantify the amount of **2-Ethylhexanal** by comparing the peak area to a calibration curve prepared from standards of known concentrations.

## Safety and Handling

**2-Ethylhexanal** is a flammable liquid and may cause skin and respiratory tract irritation.[5][6] It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] It can react with strong oxidizing agents and may form peroxides upon contact with air.[6] Proper storage in a cool, dry place away from ignition sources is essential.

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